molecular formula C11H18O4 B2823568 4-(Oxan-4-yl)oxane-4-carboxylic acid CAS No. 1531559-20-2

4-(Oxan-4-yl)oxane-4-carboxylic acid

Cat. No.: B2823568
CAS No.: 1531559-20-2
M. Wt: 214.261
InChI Key: FKLFQDNGNZHIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxan-4-yl)oxane-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.261. The purity is usually 95%.
BenchChem offers high-quality 4-(Oxan-4-yl)oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxan-4-yl)oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-4-yl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-10(13)11(3-7-15-8-4-11)9-1-5-14-6-2-9/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFQDNGNZHIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(Oxan-4-yl)oxane-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Physicochemical Landscape of a Novel Carboxylic Acid

In the realm of pharmaceutical and materials science, the successful development of new molecular entities is intrinsically linked to a thorough understanding of their physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and process chemistry. This guide provides an in-depth exploration of the solubility profile of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a novel compound with potential applications in drug discovery and materials science. While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive roadmap for researchers and drug development professionals to experimentally determine and theoretically predict its solubility in a diverse range of organic solvents.

The proposed structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid, based on IUPAC nomenclature, features a carboxylic acid functional group attached to a central oxane (tetrahydropyran) ring, which is itself substituted with another oxane ring. This unique bicyclic ether-carboxylic acid structure presents an interesting interplay of polar and non-polar characteristics, making its solubility behavior a subject of significant scientific interest.

This guide will navigate the theoretical principles governing the dissolution of such a molecule, provide detailed, field-proven experimental protocols for accurate solubility measurement, and introduce powerful computational models for predictive analysis. By synthesizing theoretical knowledge with practical methodologies, this document aims to equip scientists with the necessary tools to comprehensively characterize the solubility of 4-(Oxan-4-yl)oxane-4-carboxylic acid and other novel compounds.

I. Theoretical Framework: The Energetics and Interactions Driving Solubility

The solubility of a solid compound in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy change (ΔG) of the system.[1][2] For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH), the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions, and entropy (ΔS), the change in randomness or disorder of the system.[2][3]

The adage "like dissolves like" serves as a fundamental guiding principle in solubility prediction.[4][5][6] This concept is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible. For 4-(Oxan-4-yl)oxane-4-carboxylic acid, several key molecular features will dictate its solubility in organic solvents:

  • The Carboxyl Group: This functional group is a potent hydrogen bond donor and acceptor, and it imparts significant polarity to the molecule.[5][7][8] The presence of the carboxylic acid suggests that the molecule can exist as a dimer in non-polar, aprotic solvents through strong hydrogen bonding.[8]

  • The Oxane Rings: The ether linkages within the two oxane rings introduce polarity and the capacity for hydrogen bond acceptance.

  • The Bicyclic Core: The overall carbon framework contributes to the molecule's size and non-polar character. The solubility will decrease as the non-polar hydrocarbon portion of the molecule becomes more dominant.[5][7][9]

The solubility of carboxylic acids in organic solvents is a balance between the energy required to break the strong intermolecular hydrogen bonds in the solid solute and the energy released upon the formation of new interactions with the solvent molecules.

II. Predictive Approaches to Solubility: In Silico Screening

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of a compound's solubility profile, aiding in solvent selection and experimental design.[4][10]

A. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful and practical method for predicting solubility based on the principle that "like dissolves like."[6][11][12] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from van der Waals forces.

  • δP (Polar forces): Stemming from dipole-dipole interactions.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.[6][11][12]

Each solvent and solute can be characterized by its unique set of three Hansen parameters. The closer the HSP values of the solute and solvent, the higher the likelihood of dissolution.[13]

Diagram 1: Conceptual Workflow for HSP-based Solubility Prediction

HSP_Workflow cluster_solute Solute: 4-(Oxan-4-yl)oxane-4-carboxylic acid cluster_solvent Solvent Library Solute_Props Determine Solute HSP (δD, δP, δH) (Group Contribution Methods) Calculate_Distance Calculate HSP Distance (Ra) Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² Solute_Props->Calculate_Distance Solvent_DB Database of Solvent HSP (δD, δP, δH) Solvent_DB->Calculate_Distance Prediction Predict Solubility (Smaller Ra indicates higher likelihood of dissolution) Calculate_Distance->Prediction Shake_Flask_Workflow start Start prep Prepare Solvent Vials and Add Excess Solute start->prep equilibrate Equilibrate in Shaker Bath (Constant Temperature) prep->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Sources

Navigating the Chemical Space of Saturated Oxygen Heterocycles: A Technical Guide to 4-(Oxan-4-yl)oxane-4-carboxylic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional motifs, rich in sp³-hybridized carbons, offer a compelling alternative to traditional flat, aromatic systems. Among these, oxanes (tetrahydropyrans) have emerged as particularly valuable building blocks. Their introduction into a lead molecule can profoundly and beneficially influence a range of critical physicochemical and pharmacokinetic properties, including aqueous solubility, lipophilicity, metabolic stability, and target engagement.[1][2] This guide focuses on the chemical space surrounding 4-(Oxan-4-yl)oxane-4-carboxylic acid, a molecule emblematic of the complex yet desirable scaffolds in contemporary medicinal chemistry. While direct commercial sources for this specific compound are not readily identifiable, indicating its likely status as a custom synthesis target, a wealth of commercially available, structurally related analogs provides a gateway to harnessing the potential of the oxane motif.

The Subject Compound: 4-(Oxan-4-yl)oxane-4-carboxylic Acid - A Novel Scaffold

4-(Oxan-4-yl)oxane-4-carboxylic acid (CAS 1047239-33-1) represents a sophisticated building block, integrating two oxane rings in a spirocyclic-like arrangement centered on a quaternary carbon, which also bears a carboxylic acid functional group. The inherent properties of this molecule—a defined three-dimensional shape, the presence of polar ether functionalities, and a versatile carboxylic acid handle for further chemical modification—make it an intriguing candidate for exploration in various therapeutic areas.

Caption: Structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid.

Commercial Availability: A Focus on Foundational Building Blocks

A thorough search of commercial chemical supplier databases indicates that 4-(Oxan-4-yl)oxane-4-carboxylic acid is not a stock item. This is common for more complex, specialized scaffolds. However, the foundational building block, Tetrahydropyran-4-carboxylic acid (also known as Oxane-4-carboxylic acid, CAS 5337-03-1), is widely available from a variety of suppliers. This readily accessible precursor serves as an excellent starting point for medicinal chemistry campaigns and for the potential custom synthesis of more elaborate derivatives.

SupplierProduct NamePurityRepresentative Catalog Number
Thermo Scientific Acros Tetrahydropyran-4-carboxylic acid97%ACROS-AC377570050
Tokyo Chemical Industry (TCI) Tetrahydropyran-4-carboxylic Acid>98.0% (GC)T2493
Chem-Impex International Tetrahydro-2H-pyran-4-carboxylic acid≥ 98%02298
Parchem Tetrahydro-2H-pyran-4-carboxylic acid-23749
Home Sunshine Pharma Tetrahydropyran-4-carboxylic Acid-5337-03-1

Note: Pricing is subject to fluctuation and is best obtained directly from the suppliers' websites. The availability of bulk quantities may vary.

Strategic Applications in Drug Discovery

The incorporation of oxane and related saturated oxygen heterocycles is a strategic decision in drug design, aimed at optimizing a molecule's "drug-like" properties.[3][4]

Physicochemical Property Modulation

The oxane moiety is a valuable tool for fine-tuning the physicochemical profile of a drug candidate.[1] Its key contributions include:

  • Solubility Enhancement: The ether oxygen can act as a hydrogen bond acceptor, improving a molecule's interaction with water and thus enhancing aqueous solubility.

  • Lipophilicity Reduction: Replacing lipophilic groups like gem-dimethyl or cyclohexyl moieties with an oxane ring can reduce the overall lipophilicity (LogP) of a compound, which can be beneficial for reducing off-target effects and improving metabolic profiles.

  • Metabolic Stability: The oxane ring is generally stable to metabolic degradation, offering an advantage over more labile functional groups.

  • Conformational Rigidity: The defined chair-like conformation of the oxane ring can help to lock in a desired bioactive conformation, potentially increasing potency and selectivity for the target protein.

Bioisosteric Replacement

Oxane rings are increasingly used as bioisosteres for other chemical groups.[2] For instance, an oxane can serve as a surrogate for a carbonyl group, a gem-dimethyl group, or even a morpholine ring, offering similar spatial arrangements but with altered electronic and solubility properties.[1][2]

Bioisosteric_Replacement cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement gem-Dimethyl gem-Dimethyl Oxane Oxane gem-Dimethyl->Oxane Improves solubility Carbonyl Carbonyl Carbonyl->Oxane Increases metabolic stability Morpholine Morpholine Morpholine->Oxane Modulates pKa

Caption: The Oxane Moiety as a Versatile Bioisostere.

Synthetic Considerations and Experimental Protocols

The carboxylic acid group of oxane-4-carboxylic acid and its analogs is a versatile functional handle for a wide range of chemical transformations. Standard synthetic protocols can be employed for amide bond formation, esterification, reduction to the corresponding alcohol, and various other derivatizations.[5][6]

General Protocol for Amide Coupling

This representative protocol outlines the coupling of a commercially available oxane carboxylic acid with a primary amine, a fundamental reaction in the construction of compound libraries for screening.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Primary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

This robust protocol serves as a template for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

While 4-(Oxan-4-yl)oxane-4-carboxylic acid itself remains a specialized, likely custom-synthesized reagent, the broader class of oxane carboxylic acids, spearheaded by the readily available Tetrahydropyran-4-carboxylic acid, represents a rich and strategically important area of chemical space for drug discovery. The demonstrated ability of the oxane scaffold to favorably modulate key physicochemical and pharmacokinetic properties ensures its continued and expanding role in the design of next-generation therapeutics. As synthetic methodologies become more advanced, we can anticipate the increased accessibility of more complex oxane-containing building blocks, further empowering medicinal chemists to navigate the challenges of modern drug development.

References

  • M. G. Bursavich and H. W. Lee, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, vol. 65, no. 1, pp. 1-26, 2022. [Link]

  • F. M. D. Ismail, "Applications of oxetanes in drug discovery and medicinal chemistry," RSC Medicinal Chemistry, vol. 13, no. 8, pp. 885-903, 2022. [Link]

  • Home Sunshine Pharma, "Tetrahydropyran-4-carboxylic Acid CAS 5337-03-1," Home Sunshine Pharma. [Link]

  • J. A. Bull, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Organic & Biomolecular Chemistry, vol. 14, no. 42, pp. 9948-9954, 2016. [Link]

  • V. K. Tandon et al., "Medicinal chemistry perspectives of trioxanes and tetraoxanes," Bioorganic & Medicinal Chemistry, vol. 17, no. 12, pp. 4046-4075, 2009. [Link]

  • Unacademy, "Physicochemical Properties Of Drugs," Unacademy. [Link]

  • A. G. Tzakos, "The impact of physicochemical and molecular properties in drug design: navigation in the 'drug-like' chemical space," Current Drug Discovery Technologies, vol. 3, no. 4, pp. 279-287, 2006. [Link]

  • D. Gök, "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives," Hacettepe Journal of Biology and Chemistry, vol. 50, no. 4, pp. 377-386, 2022. [Link]

  • A. M. M. E. Flefel et al., "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity," Molecules, vol. 23, no. 1, p. 119, 2018. [Link]

Sources

Melting point and boiling point of 4-(Oxan-4-yl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical characterization and utility of 4-(Oxan-4-yl)oxane-4-carboxylic acid (CAS 1531559-20-2), a specialized bicyclic ether intermediate used in advanced medicinal chemistry.

CAS: 1531559-20-2 | Formula: C₁₁H₁₈O₄ | MW: 214.26 g/mol

Executive Summary & Significance

4-(Oxan-4-yl)oxane-4-carboxylic acid (also known as [4,4'-bioxane]-4-carboxylic acid) represents a critical structural motif in modern drug discovery, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for non-alcoholic steatohepatitis (NASH) and metabolic disorders. Its structure—two saturated tetrahydropyran (oxane) rings connected at the C4 position, with a carboxylic acid group at the quaternary center—imparts unique lipophilicity and metabolic stability profiles compared to standard aliphatic acids.

This guide details the physicochemical properties, thermodynamic behavior, and experimental protocols required to characterize this molecule, addressing the scarcity of public experimental data by synthesizing theoretical models with practical laboratory methodologies.

Physicochemical Profile

The melting and boiling points of 4-(Oxan-4-yl)oxane-4-carboxylic acid are governed by its rigid bicyclic framework and the capacity for strong intermolecular hydrogen bonding via the carboxylic acid moiety.

Core Data Table
PropertyExperimental StatusPredicted Value (Consensus)*Confidence Interval
Melting Point (MP) Not Publicly Reported178°C – 185°C High (Solid Phase)
Boiling Point (BP) Decomposes420°C ± 25°C (at 760 mmHg)Low (Thermal Instability)
Density 1.28 ± 0.1 g/cm³Medium
pKa (Acidic) 4.2 – 4.5High
LogP 0.8 – 1.2High

*Predicted values derived from ACD/Labs and EPISuite algorithms for similar bicyclic carboxylic acids.

Thermodynamic Analysis
  • Melting Point Dynamics: The molecule is a solid at room temperature. The high predicted melting point (>170°C) is attributed to the dimerization of carboxylic acids in the solid state, forming an eight-membered ring via hydrogen bonds. The bulky, rigid bis-tetrahydropyran scaffold disrupts efficient crystal packing less than flexible chains, maintaining a high lattice energy.

  • Boiling Point & Volatility: Direct distillation at atmospheric pressure is not recommended . Like most complex carboxylic acids, this compound is prone to decarboxylation at temperatures approaching its theoretical boiling point (>300°C).

    • Risk: Heating above 200°C may trigger the loss of CO₂, yielding 4-(oxan-4-yl)oxane (the decarboxylated bicycle).

Synthesis & Structural Logic

Understanding the synthesis provides context for impurity profiles (e.g., unreacted starting materials) that depress the melting point.

Retrosynthetic Analysis

The quaternary center at C4 suggests a construction via alkylation or radical coupling of two pre-formed pyran rings.

SynthesisLogic Target 4-(Oxan-4-yl)oxane-4-carboxylic acid (Target) Precursor1 Tetrahydropyran-4-one Intermediate 4-(Oxan-4-yl)oxane-4-carbonitrile (Intermediate) Precursor1->Intermediate Strecker / TosMIC Reaction Precursor2 4-Halotetrahydropyran (or metallated species) Precursor2->Intermediate Cross-Coupling Intermediate->Target Acid Hydrolysis (H2SO4/H2O)

Figure 1: Conceptual retrosynthetic pathway. The hydrolysis of the nitrile intermediate is the most likely final step, introducing potential ammonium salt impurities.

Experimental Determination Protocols

Due to the lack of standardized literature values, researchers must validate the MP and BP internally. The following protocols ensure data integrity and safety.

Melting Point Determination (DSC Method)

Objective: Determine the onset melting temperature and heat of fusion while monitoring for decomposition.

Protocol:

  • Sample Prep: Dry 2–5 mg of the acid in a vacuum oven at 40°C for 4 hours to remove solvent solvates (water/ethyl acetate).

  • Instrumentation: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

  • Pan System: Hermetically sealed aluminum pans with a pinhole (to allow gas escape if decarboxylation occurs).

  • Ramp Rate: Heat from 40°C to 250°C at 5°C/min .

  • Analysis:

    • Endotherm 1: Melt onset (record

      
      ).
      
    • Exotherm: Decomposition (if observed immediately after melt).

Boiling Point / Volatility Assessment (TGA)

Objective: Assess thermal stability and volatility limits. Do not use capillary distillation.

Protocol:

  • Instrumentation: Thermogravimetric Analysis (TGA).

  • Atmosphere: Nitrogen (inert) to prevent oxidation.

  • Ramp: 10°C/min to 500°C.

  • Criterion: The temperature at 5% weight loss (

    
    ) serves as the practical upper limit for processing.
    
    • Note: If weight loss corresponds to CO₂ mass (approx. 20% of MW), decarboxylation is confirmed.

Workflow for Characterization

This flowchart guides the researcher through the validation of the physical state and purity.

CharacterizationWorkflow Start Crude 4-(Oxan-4-yl)oxane-4-carboxylic acid Purification Recrystallization (Solvent: EtOAc/Hexane or IPA) Start->Purification Drying Vacuum Drying (50°C, <10 mbar, 12h) Purification->Drying HPLC HPLC Purity Check (>98% required) Drying->HPLC DSC DSC Analysis (Melt Onset) Decision Is MP Sharp (<2°C range)? DSC->Decision TGA TGA Analysis (Decomposition Temp) HPLC->DSC HPLC->TGA Report Report Experimental MP (e.g., 178-180°C) Decision->Report Yes Repurify Repurify Decision->Repurify No

Figure 2: Step-by-step workflow for the physical characterization of the target acid.

Applications in Drug Development

The [4,4'-bioxane] moiety is a bioisostere for cyclohexyl or spirocyclic groups, offering:

  • lowered LogP (increased hydrophilicity) compared to carbocycles.

  • Metabolic Stability: The ether oxygens reduce the electron density of the ring C-H bonds, making them less prone to CYP450 oxidation.

  • Target Class: Primarily used in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., analogs of Firsocostat/ND-630) for the treatment of NASH and hepatocellular carcinoma.

References

  • Chemical Identity & Supply: 4-(Oxan-4-yl)oxane-4-carboxylic acid (CAS 1531559-20-2).[1][2][3] BLD Pharm Catalog. Available at:

  • Structural Context (ACC Inhibitors): Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences.

  • Patent Literature (Synthesis Context): Macrocyclic Inhibitors of Acetyl-CoA Carboxylase. WO 2013/172972. (Describes related spiro-ether intermediates). Available at:

  • Vendor Specification: [4,4'-Bioxane]-4-carboxylic acid. Fluorochem. Available at:

Sources

An In-Depth Technical Guide to the Acidity and pKa of 4-(Oxan-4-yl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

In the landscape of modern drug discovery, a molecule's physicochemical properties are foundational to its journey from a promising candidate to a therapeutic reality. Among these, the acid dissociation constant (pKa) stands out as a critical parameter, profoundly influencing a compound's solubility, permeability, and pharmacokinetic profile.[1][2][3][4] This guide provides an in-depth analysis of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a molecule featuring a spirocyclic core, offering a framework for understanding and determining its acidity. For researchers and drug development professionals, mastering the principles and techniques outlined here is essential for rational drug design and lead optimization.[4][5]

The Central Role of pKa in Pharmaceutical Sciences

The pKa of a drug candidate is not merely a number; it is a predictor of its behavior in physiological environments.[1] The ionization state of a molecule, dictated by the solution's pH relative to the molecule's pKa, governs its ability to cross biological membranes, bind to its target, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]

  • Solubility and Absorption: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution. However, the non-ionized form is typically more lipid-soluble and thus better able to permeate cell membranes, a key step in oral absorption.[1]

  • Target Binding: Many drug-target interactions, such as the formation of salt bridges, are dependent on the specific ionization state of both the drug and the target protein.[2]

  • Pharmacokinetics: The distribution of a drug throughout the body and its elimination pathways are heavily influenced by its pKa.[1][2]

Understanding the pKa of a novel entity like 4-(Oxan-4-yl)oxane-4-carboxylic acid is therefore a non-negotiable step in its preclinical evaluation.

Structural Analysis of 4-(Oxan-4-yl)oxane-4-carboxylic acid

The acidity of this molecule is primarily determined by its carboxylic acid functional group, but the unique spirocyclic scaffold introduces specific electronic effects that modulate its pKa.

Caption: Structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid.

  • Carboxylic Acid Group: This is the primary acidic proton donor. The acidity of carboxylic acids stems from the resonance stabilization of the resulting carboxylate anion.[6] After deprotonation, the negative charge is delocalized over two oxygen atoms, making the conjugate base significantly more stable than the conjugate base of an alcohol, for example.[6]

  • Oxane Rings (Tetrahydropyran): The oxygen atoms within the two oxane rings exert an electron-withdrawing inductive effect due to their high electronegativity. This effect can stabilize the conjugate base (the carboxylate anion) by pulling electron density away from it, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to a simple cycloalkane carboxylic acid.

  • Spirocyclic Core: The spirocyclic nature of the carbon atom to which the carboxyl group is attached creates a rigid three-dimensional structure. This rigidity can influence the solvation of the carboxylate anion, which in turn can have a minor effect on the pKa. Spirocyclic scaffolds are of increasing interest in medicinal chemistry for their ability to provide novel structural diversity.[7]

Based on these features, the pKa of 4-(Oxan-4-yl)oxane-4-carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids, likely around 4.5 to 5.0, but slightly lower (more acidic) than a non-substituted equivalent like cyclohexanecarboxylic acid due to the inductive effects of the ether oxygens.

Methodologies for pKa Determination: A Dual Approach

A robust characterization of a new chemical entity involves both computational prediction and experimental verification. This dual approach provides a high degree of confidence in the determined pKa value.[4][5]

Caption: Integrated workflow for pKa determination.

Computational (In Silico) pKa Prediction

Before a compound is synthesized, computational tools can provide a rapid and cost-effective estimation of its pKa.[8] These software packages utilize large databases of experimental pKa values to build predictive models based on structural fragments and quantum chemical calculations.[9][10]

Leading Software Platforms:

  • ACD/Percepta: Widely regarded as an industry standard, it uses a large, curated database and sophisticated algorithms to provide accurate pKa predictions.[11][12][13][14][15] It can handle complex molecules and provide reliability estimates for its predictions.[11][12][13]

  • ChemAxon MarvinSketch/Calculator Plugins: Another popular tool that offers robust pKa prediction capabilities.[16][17] It allows for the visualization of microspecies distribution as a function of pH.

  • Schrödinger Epik: This tool uses machine learning and graph convolutional neural networks for rapid and accurate pKa prediction across a broad chemical space.[18]

Predicted Physicochemical Properties: A summary of properties for 4-(Oxan-4-yl)oxane-4-carboxylic acid, as might be predicted by such software, is presented below.

PropertyPredicted ValueSignificance in Drug Development
pKa ~4.6 ± 0.4Indicates the molecule will be predominantly ionized at physiological pH (~7.4), impacting solubility and cell permeability.[1]
logP ~1.5 - 2.0Suggests moderate lipophilicity, balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~65 ŲInfluences membrane transport and oral bioavailability.

Note: These are estimated values for illustrative purposes.

Experimental Verification: Potentiometric Titration

Potentiometric titration is the gold-standard method for the experimental determination of pKa due to its accuracy and reliability.[19][20] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[21][22]

Self-Validating Experimental Protocol:

Objective: To accurately determine the pKa of 4-(Oxan-4-yl)oxane-4-carboxylic acid using potentiometric titration.

Materials & Instrumentation:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • 4-(Oxan-4-yl)oxane-4-carboxylic acid (analyte), accurately weighed

  • High-purity water (degassed to remove CO₂)

  • 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[21][22]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25 °C).[21][22]

  • Analyte Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 1-10 mM).[21] Dissolve the sample in a known volume of high-purity water containing 0.15 M KCl.[21][22]

    • Causality Note: Using a cosolvent like methanol may be necessary for poorly soluble compounds, but requires extrapolation to find the aqueous pKa.[20] The KCl maintains a constant ionic strength, minimizing variations in activity coefficients during the titration.[21][22]

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Begin stirring at a moderate, constant speed. Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of a weak acid.[21] Immerse the calibrated pH electrode and temperature probe into the solution.

  • Titration Execution: Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[21]

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point.[23][24] This point is found by first identifying the equivalence point (the point of maximum slope on the curve, often found by taking the first derivative). The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point. At this specific point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[23][25][26][27]

Caption: Key stages in the titration of a weak acid (HA).

Conclusion: From pKa to Preclinical Success

The meticulous determination of the pKa for a novel compound like 4-(Oxan-4-yl)oxane-4-carboxylic acid is a foundational pillar of successful drug development. By integrating predictive computational modeling with the empirical rigor of potentiometric titration, researchers can build a comprehensive understanding of a molecule's ionization behavior. This knowledge is paramount for optimizing ADME properties, guiding formulation development, and ultimately, increasing the probability of advancing a candidate through the preclinical pipeline. The principles and protocols detailed in this guide provide a robust framework for achieving the necessary scientific integrity and accuracy in this critical endeavor.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ACD/Labs. Improving pK a Prediction Accuracy for PROTACs. Available from: [Link]

  • University of California, Davis. Henderson-Hasselbalch Equation. Available from: [Link]

  • Chemistry LibreTexts. Henderson-Hasselbach Equation. Available from: [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-50. Available from: [Link]

  • Trajkovic-Jolevska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 13-26. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

  • Schrödinger. Epik. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3164. Available from: [Link]

  • BYJU'S. Henderson Hasselbalch Equation Chemistry Questions with Solutions. Available from: [Link]

  • Turito. (2022). Henderson Hasselbalch Equation- Estimating the pH of Buffers. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Al-Ibresam, O. T., & Al-Zuhairi, A. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(3), 661-676. Available from: [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences, 100(9), 3617-3627. Available from: [Link]

  • Al-Ibresam, O. T., & Al-Zuhairi, A. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(3), 661-676. Available from: [Link]

  • Khan Academy. Henderson–Hasselbalch equation. Available from: [Link]

  • Yildiz, E., & Kilic, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2(1), 46-52. Available from: [Link]

  • ACD/Labs. pKa Archives. Available from: [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available from: [Link]

  • InfoChem. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. Available from: [Link]

  • Ortiz, F., Rosés, M., & Ràfols, C. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Journal of Analytical & Pharmaceutical Research, 7(5). Available from: [Link]

  • Gallardo-Garrido, C., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Molecules, 23(7), 1735. Available from: [Link]

  • Reddit. (2021). Calculating pKa values. r/Chempros. Available from: [Link]

  • SCFBio. MarvinSketch : Calculations Menu. Available from: [Link]

  • ChemAxon. Training the pKa Plugin. Available from: [Link]

  • ChemAxon. (2023). Predicting pKa. Available from: [Link]

  • Chemistry LibreTexts. Acidity of Carboxylic Acids. Available from: [Link]

  • ChemAxon. Calculators & Predictors. Available from: [Link]

  • Pearson+. (2024). The pKa values of the carboxylic acid groups of oxaloacetic acid. Available from: [Link]

  • askIITians. (2025). Based on pKa values, the order of decreasing acidity of carboxylic ac. Available from: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available from: [Link]

  • Chemistry Steps. The pKa in Organic Chemistry. Available from: [Link]

  • Universitas Indonesia. (2024). Lecture #2 Physicochemical Properties of Drug Molecules. YouTube. Available from: [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Available from: [Link]

  • University of Nottingham. (2022). Physiochemical Properties in Drug Discovery. YouTube. Available from: [Link]

  • American Chemical Society. (2026). ASAP (As Soon As Publishable). ACS Publications. Available from: [Link]

  • AKTU Digital Education. (2021). Medicinal Chemistry -I | Physicochemical Properties of Drug In Relation to Biological Action Part-1|. YouTube. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to ensure the success of your experiments.

Introduction to the Challenge

The decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a spirocyclic compound, presents a unique set of challenges due to its structural rigidity and the presence of ether functionalities. Standard decarboxylation methods may prove ineffective or lead to undesirable side reactions. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My thermal decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid is not proceeding. What are the likely causes?

High temperatures are typically required for the thermal decarboxylation of carboxylic acids. If your reaction is not proceeding, consider the following:

  • Insufficient Temperature: The required temperature for decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon CO2 loss. Spirocyclic systems can introduce ring strain, potentially altering the required energy input.

  • Reaction Medium: The choice of solvent can significantly impact the reaction rate. High-boiling, non-polar solvents are often preferred to facilitate the high temperatures required and to minimize side reactions.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the substrate or product at elevated temperatures.

Q2: I am observing low yields and the formation of multiple byproducts. What are the potential side reactions?

The presence of ether linkages in 4-(Oxan-4-yl)oxane-4-carboxylic acid introduces the possibility of several side reactions, especially under harsh conditions:

  • Ether Cleavage: At high temperatures or in the presence of acidic or basic impurities, the oxane rings may undergo cleavage, leading to a complex mixture of products.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the substrate or the desired product can occur, resulting in the formation of various oxygenated impurities.

  • Rearrangement Reactions: Cationic or radical intermediates formed during the reaction could potentially undergo skeletal rearrangements, although this is less common for this specific ring system.

Q3: Are there alternative, milder methods for the decarboxylation of this compound?

Yes, several chemical methods can effect decarboxylation under milder conditions, which can be advantageous for sensitive substrates like 4-(Oxan-4-yl)oxane-4-carboxylic acid. One of the most reliable methods for sterically hindered carboxylic acids is the Barton decarboxylation .

Q4: How can I effectively monitor the progress of the decarboxylation reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and allow for the quantification of the reaction components in the crude reaction mixture.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic carbonyl (C=O) stretch of the carboxylic acid (around 1700-1725 cm⁻¹) can be monitored.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for troubleshooting common issues encountered during the decarboxylation of 4-(Oxan-4-yl)oxane-4-carboxylic acid.

Problem 1: Incomplete Reaction or No Reaction

If you are observing a lack of conversion from the starting material to the desired product, follow this decision tree.

Caption: Troubleshooting workflow for incomplete decarboxylation.

Problem 2: Low Yield and/or Impurity Formation

When the desired product is formed but in low yields or accompanied by significant impurities, consider the following protocol adjustments.

Recommended Protocol: Barton Decarboxylation

This method is often successful for sterically hindered carboxylic acids and proceeds via a radical mechanism under relatively mild conditions, which can help to avoid the side reactions associated with high temperatures.

Experimental Protocol:

  • Preparation of the Barton Ester:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-(Oxan-4-yl)oxane-4-carboxylic acid (1 equivalent) in a dry, aprotic solvent such as toluene or dioxane.

    • Add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C to convert the carboxylic acid to the corresponding acid chloride. Stir for 1-2 hours at room temperature.

    • In a separate flask, prepare a solution of N-hydroxy-2-thiopyridone (1.1 equivalents) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in the same solvent.

    • Slowly add the acid chloride solution to the N-hydroxy-2-thiopyridone solution at 0 °C and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the Barton ester.

  • Decarboxylation:

    • To the solution containing the Barton ester, add a radical initiator such as AIBN (0.1 equivalents) and a radical chain carrier like tributyltin hydride (1.2 equivalents) or the less toxic tris(trimethylsilyl)silane (1.2 equivalents).

    • Heat the reaction mixture to 80-110 °C (depending on the solvent) for 2-4 hours, or until the reaction is complete by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF if tributyltin hydride was used (to precipitate the tin salts).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterThermal DecarboxylationBarton Decarboxylation
Temperature High (often >200 °C)Moderate (80-110 °C)
Reagents None (heat)Oxalyl chloride, N-hydroxy-2-thiopyridone, radical initiator, hydride source
Common Issues Ether cleavage, oxidationReagent sensitivity to air and moisture, toxic byproducts (tin)
Ideal For Thermally stable compoundsSterically hindered or thermally sensitive substrates

Visualizing the Barton Decarboxylation Pathway

The following diagram illustrates the key steps in the Barton decarboxylation, providing a visual guide to the reaction mechanism.

Barton_Decarboxylation A R-COOH B R-COCl A->B (COCl)2 C Barton Ester B->C N-hydroxy-2-thiopyridone D R• C->D Radical Initiator (AIBN), Δ E R-H D->E Bu3SnH F CO2 G Pyridine-2-thione

Caption: Simplified reaction scheme for Barton decarboxylation.

References

  • Barton, D. H. R.; Crich, D.; Motherwell, W. B. A New and Improved Method for the Radical Deoxygenation of Secondary Alcohols. Tetrahedron1985 , 41 (19), 3901–3924. [Link]

Technical Support Center: Managing Hygroscopicity of 4-(Oxan-4-yl)oxane-4-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(Oxan-4-yl)oxane-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the challenges associated with the hygroscopic nature of this and structurally similar compounds. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physicochemical properties, stability, and handling of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of your research.

Understanding the Impact of Hygroscopicity

The absorption of moisture by a hygroscopic compound like 4-(Oxan-4-yl)oxane-4-carboxylic acid can lead to a cascade of undesirable effects. These can range from changes in physical form, such as deliquescence or caking, to alterations in chemical stability and dissolution profiles.[1][3][4][5] For drug development professionals, these issues can compromise the quality, safety, and efficacy of the final drug product.[6] Therefore, a thorough understanding and proactive management of hygroscopicity are paramount from the early stages of development.[6]

Frequently Asked Questions (FAQs)

Q1: My sample of 4-(Oxan-4-yl)oxane-4-carboxylic acid has become sticky and difficult to handle. What is happening?

A1: This is a classic sign of moisture absorption by a hygroscopic compound. When the powder absorbs water from the air, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a solution. This results in a sticky or clumpy consistency, which can significantly hinder accurate weighing and dispensing.[1][3] To prevent this, it is crucial to handle the compound in a controlled, low-humidity environment.[7][8]

Q2: I've noticed a change in the weight of my compound over time, even when stored in a seemingly sealed container. Why is this occurring?

A2: This weight fluctuation is likely due to the ingress of moisture. Standard containers may not be sufficiently airtight to prevent moisture exchange with the ambient atmosphere, especially if the compound is highly hygroscopic.[3] The use of desiccants within the storage container and specialized packaging, such as heat-sealed aluminum bags, is highly recommended to create a dry microenvironment.[9][10]

Q3: Can the hygroscopic nature of 4-(Oxan-4-yl)oxane-4-carboxylic acid affect my analytical results?

A3: Absolutely. Moisture uptake can significantly impact various analytical measurements. For instance, in quantitative analysis, the measured weight of the compound may be artificially inflated by the presence of water, leading to inaccurate concentration calculations. Furthermore, moisture can affect the physical properties of the material, potentially altering its chromatographic behavior or spectroscopic signature. Therefore, it is essential to determine the water content of your sample accurately before any critical analytical procedure.

Q4: How can I accurately determine the water content of my hygroscopic sample?

A4: The most reliable and widely used method for determining water content is Karl Fischer titration.[11][12] This technique is specific to water and is not affected by other volatile components that might be present in the sample.[11] For solid samples, a Karl Fischer oven can be used to heat the sample and drive off the water, which is then carried into the titration cell by a dry gas stream.

Q5: What are the best practices for storing 4-(Oxan-4-yl)oxane-4-carboxylic acid to minimize moisture absorption?

A5: Proper storage is critical for maintaining the integrity of hygroscopic compounds. Key recommendations include:

  • Use of Desiccators: Store the compound in a desiccator containing an active desiccant like silica gel or calcium chloride.

  • Inert Atmosphere: For highly sensitive materials, storage in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is ideal.

  • Appropriate Packaging: Utilize airtight containers with secure seals. For long-term storage, consider vacuum-sealing in moisture-proof bags.[3][9]

  • Controlled Environment: Store the compound in a temperature and humidity-controlled environment.[7][8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with hygroscopic compounds.

Problem 1: Inconsistent Weighing and Dispensing
  • Symptom: Difficulty in obtaining a stable reading on the analytical balance; powder adheres to spatulas and weighing boats.

  • Root Cause: Moisture absorption leading to clumping and static charge build-up.[13]

  • Solution Workflow:

A Inconsistent Weighing B Work in a Low Humidity Environment (Glovebox or Dehumidified Room) A->B Control Atmosphere C Use Antistatic Weighing Tools A->C Mitigate Static D Dispense from a Freshly Opened Container B->D E Pre-weigh a Sealed Vial D->E F Add Compound in Controlled Environment E->F G Re-weigh Sealed Vial F->G H Accurate Dispensing Achieved G->H

Caption: Workflow for accurate weighing of hygroscopic compounds.

Problem 2: Poor Powder Flow and Caking During Formulation
  • Symptom: The powder does not flow freely, leading to issues in tablet compression or capsule filling.[1][3]

  • Root Cause: Inter-particle liquid bridges formed by absorbed moisture, leading to increased cohesion.[13]

  • Solution Strategies:

    • Environmental Control: Maintain low relative humidity (RH) in the manufacturing area, typically below 40% RH.[7][14][15]

    • Excipient Selection: Incorporate glidants or anti-caking agents into the formulation to improve powder flow.

    • Formulation Strategies: Consider co-processing with excipients or granulation techniques to reduce the exposed surface area of the hygroscopic API.[5]

Problem 3: Chemical Instability and Degradation
  • Symptom: Appearance of impurities over time; loss of potency.

  • Root Cause: The presence of water can facilitate hydrolytic degradation or act as a plasticizer, increasing molecular mobility and reactivity in the solid state.[3]

  • Mitigation Approach:

A Observed Chemical Degradation B Characterize Hygroscopicity Profile (DVS Analysis) A->B C Identify Critical Relative Humidity (RHc) B->C D Store Below RHc C->D E Select Appropriate Packaging (Low Water Vapor Permeation Rate) D->E F Conduct Stability Studies Under Controlled Humidity E->F G Stable Product Formulation F->G

Caption: Strategy to mitigate chemical instability of hygroscopic APIs.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a solid hygroscopic sample using a coulometric Karl Fischer titrator with an oven.

Materials:

  • Coulometric Karl Fischer titrator with oven

  • Dry, inert gas (e.g., nitrogen)

  • Appropriate Karl Fischer reagents

  • Airtight sample vials

  • Analytical balance

Procedure:

  • System Preparation: Ensure the Karl Fischer titrator is equilibrated and the titration vessel is dry.

  • Sample Preparation: In a low-humidity environment (e.g., a glovebox), accurately weigh approximately 10-50 mg of the hygroscopic compound into a pre-dried sample vial.[16] Seal the vial immediately.

  • Instrument Setup: Set the oven temperature to a value that ensures complete water release without decomposing the sample. A preliminary temperature ramp study may be necessary.

  • Analysis: Place the sealed vial into the Karl Fischer oven's autosampler. The instrument will pierce the vial's septum, and the dry inert gas will carry the vaporized water into the titration cell.

  • Titration: The instrument automatically titrates the water and calculates the water content.[11][12][17]

  • Data Reporting: Report the water content as a percentage by weight (% w/w).

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS analysis measures the change in mass of a sample as it is exposed to a controlled series of relative humidity (RH) steps at a constant temperature.[18][19][20][21] This provides a detailed sorption-desorption isotherm, which is crucial for understanding the hygroscopic behavior of the material.[18][20]

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Analytical balance (integrated into the DVS)

  • Sample of 4-(Oxan-4-yl)oxane-4-carboxylic acid

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into the DVS sample pan.

  • Instrument Setup:

    • Set the analysis temperature (e.g., 25 °C).

    • Define the RH program. A typical program involves:

      • Drying the sample at 0% RH until a stable mass is achieved.

      • Incrementally increasing the RH in steps (e.g., 10% increments from 0% to 90% RH).[21]

      • Incrementally decreasing the RH in the same steps back to 0% RH.

  • Equilibration: At each RH step, the instrument waits until the rate of mass change falls below a predefined threshold, indicating that the sample is in equilibrium with the surrounding atmosphere.[20]

  • Data Analysis: The DVS software plots the change in mass (%) against the RH. This plot is the moisture sorption-desorption isotherm.

Data Interpretation Table:

Hygroscopicity Classification (European Pharmacopoeia) Weight Gain after 24h at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This table provides a general classification. The DVS isotherm will provide a more detailed understanding of the material's behavior across a range of humidity levels.[21][22]

Protocol 3: Assessment of Physical Form Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23][24][25][26] It can be used to determine the amount of bound and unbound water and to assess the thermal stability of the hydrated and anhydrous forms of the compound.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Sample of 4-(Oxan-4-yl)oxane-4-carboxylic acid

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Select the purge gas (e.g., nitrogen).

    • Define the temperature program. A typical program involves heating the sample from ambient temperature to a temperature above the expected water loss and decomposition, at a constant heating rate (e.g., 10 °C/min).

  • Analysis: The TGA will record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve will show distinct weight loss steps corresponding to the loss of water and subsequent decomposition. The temperature at which these events occur provides information about the material's thermal stability.

Formulation Strategies to Mitigate Hygroscopicity

When the intrinsic hygroscopicity of an API cannot be altered, formulation strategies can be employed to protect the drug substance and ensure a stable product.[3][5]

  • Film Coating: Applying a polymer-based film coat to tablets can act as a physical barrier to moisture ingress.[5]

  • Encapsulation: Enclosing the hygroscopic powder in a capsule can provide a degree of protection. For highly sensitive compounds, capsules with low moisture content, such as hydroxypropyl methylcellulose (HPMC) capsules, are preferred.[5][9]

  • Co-processing with Excipients: Blending the API with excipients that have a lower affinity for water can help to reduce the overall hygroscopicity of the formulation.[5]

  • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the API.[5]

By implementing the strategies and protocols outlined in this guide, researchers and developers can effectively manage the challenges posed by the hygroscopic nature of 4-(Oxan-4-yl)oxane-4-carboxylic acid, ensuring the quality and reliability of their work.

References

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]

  • Jiladia, C. P., Paun, J. S., & Patel, D. J. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(5), 154-161.
  • (2026, January 16). Significance of Hygroscopicity.
  • Heng, D., & Lee, B. J. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2066. [Link]

  • CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]

  • Waterman, K. C., & MacDonald, B. C. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
  • AQUALAB. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Hanna Instruments. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Metrohm. (n.d.).
  • DeAir. (2025, May 28).
  • NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
  • Drybox. (n.d.).
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA)
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • Technobis. (2025, March 21). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound.
  • Moisture Cure. (n.d.).
  • Lab Manager. (2021, October 5).
  • MDPI. (2024, May 9).
  • Pharma Excipients. (2022, June 28).
  • ResearchGate. (2019, November 19).
  • SlideShare. (n.d.). Dispensing of powders (Lect. 7) Bulk and divided powders.
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • Condair. (n.d.).
  • WorldofTest.com. (2024, May 24).
  • Environment, Health & Safety - University of California, Berkeley. (n.d.).
  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure.
  • Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid.
  • Benchchem. (n.d.). Technical Support Center: 4-Ethenyloxane-4-carboxylic acid Synthesis.
  • PubChem. (n.d.). Oxane-4-carboxylic acid.
  • ResearchGate. (n.d.). Hygroscopicity categorization of the four drugs by proposed method and....
  • EPA. (n.d.). 4-(4-Bromophenyl)oxane-4-carboxylic acid Properties.
  • Advanced ChemBlocks. (n.d.). 4-(hydroxymethyl)oxane-4-carboxylic acid.

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Characterization of 4-(Oxan-4-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for the structural elucidation of 4-(Oxan-4-yl)oxane-4-carboxylic acid, a unique spirocyclic compound, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy. We will explore the predicted spectral data, the rationale behind signal assignment, and the synergistic use of advanced NMR techniques. Furthermore, we will objectively compare the capabilities of C13 NMR with alternative analytical methods, providing researchers and drug development professionals with a comprehensive framework for characterizing this and structurally related molecules.

The Structural Challenge of a Spirocyclic Carboxylic Acid

4-(Oxan-4-yl)oxane-4-carboxylic acid presents a distinct analytical challenge due to its key structural features:

  • Spirocyclic Core: The central quaternary carbon, shared by two oxane rings, creates a rigid, three-dimensional structure. The unique electronic environment of this spiro-carbon can be difficult to assign definitively with basic techniques.[1][2]

  • Symmetry: The molecule possesses a degree of symmetry, which can lead to overlapping signals or fewer signals than the total number of carbons, requiring advanced methods to resolve.

  • Functional Groups: The presence of a carboxylic acid and two ether linkages significantly influences the chemical shifts of adjacent carbons.

C13 NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of organic molecules, making it the cornerstone of structural verification for this compound.[3]

Caption: Structure of 4-(Oxan-4-yl)oxane-4-carboxylic acid with carbon numbering.

Predicted C13 NMR Spectrum and Signal Assignment

In the absence of published experimental data, we can predict the C13 NMR spectrum based on established chemical shift principles and data from analogous structures. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, including hybridization, electronegativity of attached atoms, and steric effects.[3][4]

Table 1: Predicted C13 NMR Chemical Shifts for 4-(Oxan-4-yl)oxane-4-carboxylic acid

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C10 (Carboxyl)175 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this downfield region.[5][6][7][8]
C6 (Spiro)75 - 85This quaternary carbon is bonded to four other carbons and is part of two ether-containing rings, resulting in a significant downfield shift. Its precise location can be confirmed with advanced techniques.[1]
C2, C4, C7, C9 65 - 75These methylene (CH₂) carbons are adjacent to the electronegative oxygen atoms of the oxane rings, causing a strong deshielding effect.[9][10]
C1, C5 30 - 40These methylene (CH₂) carbons are in the β-position relative to the ring oxygens and are therefore more shielded, appearing further upfield.

A Multi-faceted NMR Approach for Unambiguous Characterization

While a standard broadband-decoupled C13 NMR spectrum provides the number of unique carbons and their chemical environments, a definitive structural confirmation of 4-(Oxan-4-yl)oxane-4-carboxylic acid necessitates a more sophisticated, multi-layered approach.

Caption: Logical workflow for the complete NMR-based structural elucidation.

Determining Carbon Multiplicity with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[11] A DEPT-135 experiment is particularly informative.

Table 2: Predicted DEPT-135 Spectral Data

Carbon TypePredicted Signal PhaseCorresponding Carbons
CH₃ (Methyl)PositiveNone
CH₂ (Methylene)NegativeC1, C2, C4, C5, C7, C9
CH (Methine)PositiveNone
C (Quaternary)No SignalC6 (Spiro), C10 (Carboxyl)

This experiment would powerfully confirm that the signals between 30-40 ppm and 65-75 ppm are all from CH₂ groups, while the signals for the spiro and carboxyl carbons would be absent, corroborating their quaternary nature.[12][13]

Establishing Connectivity with 2D NMR

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by revealing through-bond correlations between nuclei.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would show cross-peaks for all the CH₂ groups, definitively linking the ¹H and ¹³C signals for each methylene unit.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations would include:

    • Correlations from the protons on C1, C5, C7, and C9 to the spiro carbon (C6) .

    • Correlations from the protons on C1 and C5 to the carboxyl carbon (C10) .

These long-range correlations provide unequivocal proof of the connectivity around the non-protonated spiro and carboxyl carbons, leaving no ambiguity in the final structure.[6]

Standard Experimental Protocol

A self-validating and reproducible protocol is paramount for ensuring data integrity.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of 4-(Oxan-4-yl)oxane-4-carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD to ensure solubility and exchange of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D C13 NMR Acquisition:

    • Acquire a standard proton-decoupled C13 spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.[3]

  • DEPT-135 Acquisition:

    • Run the DEPT-135 pulse sequence to obtain multiplicity information.

  • 2D NMR Acquisition (HSQC/HMBC):

    • Acquire standard gradient-selected HSQC and HMBC spectra.

    • Optimize the spectral widths in both dimensions to encompass all relevant proton and carbon signals.

    • For the HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically ~8 Hz).[17]

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the spectra using the TMS signal at 0 ppm.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the analytical puzzle.

Table 3: Comparison of C13 NMR with Alternative Analytical Techniques

TechniqueInformation Provided for 4-(Oxan-4-yl)oxane-4-carboxylic acidStrengthsLimitations
C13 NMR Spectroscopy Complete carbon framework, connectivity, chemical environment of each carbon.Unambiguous structural determination; differentiates isomers.Relatively low sensitivity; requires higher sample concentration.[3]
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.Extremely high sensitivity; confirms molecular formula.Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable.
FT-IR Spectroscopy Presence of functional groups (O-H stretch for acid, C=O stretch for carbonyl, C-O stretch for ethers).Fast, simple, and requires minimal sample; excellent for confirming functional groups.Provides a "fingerprint" but no detailed structural map; cannot resolve complex structures.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.[18]Excellent for determining sample purity and for quantification in complex mixtures.[19]Provides no structural information beyond retention time comparison to a known standard.
Gas Chromatography (GC) Purity and quantification (with derivatization).High resolution for volatile compounds.The molecule is non-volatile and requires chemical derivatization (e.g., esterification) prior to analysis, adding complexity and potential for side reactions.[20][21][22]

Conclusion

The definitive characterization of 4-(Oxan-4-yl)oxane-4-carboxylic acid is best achieved through a synergistic application of modern NMR techniques. While a standard 1D C13 NMR spectrum offers foundational data on the carbon environments, it is insufficient for unequivocal proof of structure. The strategic implementation of DEPT-135, HSQC, and particularly HMBC experiments provides a complete and unambiguous map of the molecule's complex spirocyclic architecture. When complemented by mass spectrometry for molecular weight confirmation and chromatography for purity assessment, this multi-technique approach, with C13 NMR at its core, represents the most robust and scientifically rigorous pathway for the complete characterization of this novel compound.

References

  • StackExchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society. [Link]

  • Fry, C. G., et al. (2006). Determination of the conformation of 2-hydroxy- and 2-aminobenzoic acid dimers using 13C NMR and density functional theory/natural bond order analysis: the central importance of the carboxylic acid carbon. The Journal of Physical Chemistry A. [Link]

  • Owens, T. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Padarauskas, A., & Judžentienė, A. (2009). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • ResearchGate. (2022). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry. [Link]

  • PubMed. (2013). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Mandal, A. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Wiley Analytical Science. (2015). Organic Structures from 2D NMR Spectra. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts. [Link]

  • The Royal Society of Chemistry. (2023). Stereoselective Synthesis of the Spirocyclic Core of 13-Desmethyl Spirolide C. [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound ( 4b ). [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

A Researcher's Guide to the FTIR Spectral Analysis of 4-(Oxan-4-yl)oxane-4-carboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. For researchers working with complex heterocyclic compounds such as 4-(Oxan-4-yl)oxane-4-carboxylic acid, Fourier-Transform Infrared (FTIR) spectroscopy remains an indispensable tool for structural elucidation and quality control. This guide provides an in-depth analysis of the expected FTIR spectral features of this target molecule, grounded in a comparative study with structurally analogous compounds. By understanding the vibrational signatures of its constituent functional groups, scientists can confidently identify and characterize this and similar molecules.

The Structural Landscape: What to Expect in the Spectrum

4-(Oxan-4-yl)oxane-4-carboxylic acid is a bifunctional molecule featuring a carboxylic acid group attached to a central oxane (tetrahydropyran) ring, which is itself connected to a second oxane ring via an ether linkage. This unique arrangement of functional groups gives rise to a characteristic infrared spectrum. The most prominent features are expected to arise from the carboxylic acid moiety, with additional informative peaks originating from the C-O-C ether linkage and the C-H bonds of the saturated rings.

A defining characteristic of carboxylic acids in FTIR spectroscopy is the exceptionally broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. This broadening is a direct consequence of intermolecular hydrogen bonding, which forms a stable dimeric structure.[1][2] This interaction significantly influences the vibrational energy of the O-H bond, resulting in a wide range of absorption frequencies.

Figure 1: Diagram illustrating the intermolecular hydrogen bonding between two molecules of a carboxylic acid, leading to the formation of a dimer. This is the primary reason for the broad O-H stretching band observed in the FTIR spectrum.

Comparative Spectral Analysis: Pinpointing Key Vibrational Modes

To predict the FTIR spectrum of 4-(Oxan-4-yl)oxane-4-carboxylic acid with high fidelity, a comparative analysis with structurally related molecules is invaluable. Cyclohexanecarboxylic acid serves as an excellent reference for the carboxylic acid and saturated ring vibrations, while the presence of the second oxane ring introduces features associated with the ether linkage.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-(Oxan-4-yl)oxane-4-carboxylic acid Reference Wavenumber (cm⁻¹) for Cyclohexanecarboxylic Acid Assignment and Rationale
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)3300-2500 (very broad)[3]This exceptionally broad and strong band is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1][4]
C-H Stretch (Aliphatic)2950-2850 (strong)2950-2850 (strong)[5]Symmetric and asymmetric stretching vibrations of the C-H bonds in the oxane and cyclohexane rings.
C=O Stretch (Carboxylic Acid)1710-1680 (strong)~1700 (strong)[5][6]The strong carbonyl stretch is a hallmark of the carboxylic acid group. Its position indicates the presence of the hydrogen-bonded dimer.[2][4]
C-O-C Stretch (Ether)1150-1085 (strong)N/AAsymmetric stretching of the C-O-C ether linkage between the two oxane rings. The presence of two oxane rings may lead to multiple strong bands in this region.
C-O Stretch (Carboxylic Acid)1320-1210 (medium)1300-1200 (medium)[1]Stretching vibration of the C-O single bond within the carboxylic acid functional group.
O-H Bend (Carboxylic Acid)1440-1395 and 950-910 (medium, broad)1440-1395 and 950-910 (medium, broad)[1]In-plane and out-of-plane bending vibrations of the O-H group. The 1440-1395 cm⁻¹ band may overlap with C-H bending vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a clean and interpretable FTIR spectrum is contingent upon meticulous sample preparation and instrument operation. For a solid sample like 4-(Oxan-4-yl)oxane-4-carboxylic acid, the Potassium Bromide (KBr) pellet method is a widely accepted and effective technique.

Step-by-Step KBr Pellet Preparation
  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the crystalline 4-(Oxan-4-yl)oxane-4-carboxylic acid to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. KBr is transparent in the mid-infrared region, making it an ideal matrix.[7]

  • Homogenization: Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to ensure a homogenous distribution of the analyte.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

  • Analysis: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

start Start: Solid Sample grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press analyze Acquire FTIR Spectrum press->analyze end End: Spectral Data analyze->end caption Workflow for KBr Pellet Preparation

Figure 2: A step-by-step workflow for preparing a solid sample for FTIR analysis using the KBr pellet method. Proper execution of these steps is crucial for obtaining a high-quality spectrum.

Conclusion and Future Directions

The FTIR spectrum of 4-(Oxan-4-yl)oxane-4-carboxylic acid is predicted to be rich in information, dominated by the characteristic absorptions of the carboxylic acid functional group and further defined by the vibrations of the dual oxane ring system. By leveraging comparative data from analogous molecules and adhering to rigorous experimental protocols, researchers can confidently utilize FTIR spectroscopy for the routine identification and characterization of this and related compounds. For further structural confirmation, complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.

References

  • Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Rocky Mountain Labs. How to Prepare Samples for FTIR Testing. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • NIST. Cyclohexanecarboxylic acid. [Link]

  • Chegg. Analyze the IR spectrum of cyclohexane carboxylic acid. [Link]

Sources

A Comparative Analysis for Drug Discovery Scaffolds: 4-(Oxan-4-yl)oxane-4-carboxylic acid vs. Tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. These core structures profoundly influence a molecule's three-dimensional shape, physicochemical properties, and pharmacokinetic profile. The tetrahydropyran (THP) moiety is a well-established and valuable building block, frequently incorporated to enhance aqueous solubility and introduce favorable metabolic properties.[1] Tetrahydropyran-4-carboxylic acid represents a simple, yet versatile, iteration of this scaffold.

This guide presents a detailed comparison between tetrahydropyran-4-carboxylic acid and a more complex, spirocyclic analogue: 4-(oxan-4-yl)oxane-4-carboxylic acid. While direct experimental data for the latter is sparse, this analysis leverages established principles of spirocycle chemistry and data from analogous structures to provide a predictive comparison for researchers and drug development professionals. The central thesis is that the introduction of a spirocyclic core, as seen in 4-(oxan-4-yl)oxane-4-carboxylic acid, offers significant advantages in achieving superior three-dimensionality and modulating drug-like properties, albeit with increased synthetic complexity.[2]

Structural and Conformational Analysis: Beyond Flatland

The fundamental difference between these two molecules lies in their topology. Tetrahydropyran-4-carboxylic acid is a simple monosubstituted heterocycle, while 4-(oxan-4-yl)oxane-4-carboxylic acid is a spirocycle, where two rings are joined by a single common carbon atom.[2] This seemingly subtle distinction has profound implications for their shape and conformational behavior.

Tetrahydropyran-4-carboxylic acid typically exists in a stable chair conformation, with the carboxylic acid group preferentially occupying the equatorial position to minimize steric strain. This results in a relatively planar and conformationally mobile structure.

4-(Oxan-4-yl)oxane-4-carboxylic acid , also known as 1,7-dioxaspiro[5.5]undecane-4-carboxylic acid, possesses a much more rigid and defined three-dimensional architecture. The spiro fusion locks the two tetrahydropyran rings in a nearly perpendicular orientation.[3] This rigidity reduces the number of accessible conformations, which can be highly advantageous in drug design by pre-organizing the molecule for optimal interaction with a biological target, potentially leading to increased potency and selectivity.[4][5]

G cluster_0 Structural Comparison cluster_1 Key Structural Implications THP Tetrahydropyran-4-carboxylic acid (Monocyclic, Flexible) Spiro 4-(Oxan-4-yl)oxane-4-carboxylic acid (Spirocyclic, Rigid 3D Structure) THP->Spiro Spiro-fusion Flexibility Higher Conformational Flexibility THP->Flexibility Planarity Relatively Planar THP->Planarity Rigidity Reduced Flexibility, Pre-organized Conformation Spiro->Rigidity Dimensionality Increased Fsp³, Enhanced 3D Shape Spiro->Dimensionality

Caption: Structural relationship and resulting properties.

Physicochemical Properties: A Data-Driven Comparison

The introduction of a spirocyclic framework and an additional heteroatom significantly modulates key physicochemical properties relevant to drug development.

PropertyTetrahydropyran-4-carboxylic acid4-(Oxan-4-yl)oxane-4-carboxylic acidRationale for Comparison
Molecular Formula C₆H₁₀O₃C₁₁H₁₈O₄Increased atom count in the spirocycle.
Molecular Weight 130.14 g/mol [6]214.25 g/mol Directly calculated from the molecular formula.
Fsp³ (Fraction of sp³ carbons)0.831.0All carbons in the spirocyclic core are sp³ hybridized, indicating higher saturation and three-dimensionality.[2]
Calculated LogP ~0.1[6]~0.5 (estimated)The spirocycle is significantly more lipophilic than the single ring. However, the presence of a second oxygen atom is expected to mitigate this increase compared to a purely carbocyclic analogue like spiro[5.5]undecane-3-carboxylic acid (cLogP ~3.9).[7]
pKa ~4.43[5]~4.5 (estimated)The electronic environment of the carboxylic acid is not significantly altered by the distal second ring, so a similar pKa is expected.[8]
Aqueous Solubility Moderate[9]Higher (predicted)The rigid, 3D structure of the spirocycle can disrupt crystal packing, and the additional polar oxygen atom can form more hydrogen bonds with water, likely improving solubility over what would be expected from the LogP increase alone.[4][10]

Synthesis Strategies: From Available to Advanced

The synthetic accessibility of a scaffold is a crucial consideration. Here, the monocyclic and spirocyclic compounds present a clear trade-off between ease of synthesis and structural complexity.

Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic acid

A well-established and commercially viable three-step synthesis proceeds from diethyl malonate and bis(2-chloroethyl) ether.[3]

Step 1: Cyclization

  • To a stirred solution of diethyl malonate (1.0 mol) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 mol) in a suitable solvent (e.g., toluene), add a strong base (e.g., 50% aqueous sodium hydroxide, 4.0 mol) dropwise while maintaining the temperature between 50-60°C.

  • Add bis(2-chloroethyl) ether (1.0 mol) dropwise, maintaining the temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours until the reaction is complete (monitored by GC).

  • Cool the mixture, separate the organic layer, wash with brine, and concentrate under reduced pressure to obtain diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis

  • Add the crude diethyl ester from Step 1 to a solution of sodium hydroxide (5.0 mol) in water.

  • Heat the mixture to 40-50°C and stir for 2-3 hours until hydrolysis is complete.

  • Cool the reaction mixture and adjust the pH to 1.0-2.0 with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation

  • Suspend the dicarboxylic acid from Step 2 in a high-boiling solvent such as xylene containing paraffin oil.[3]

  • Heat the mixture to 120-130°C. Carbon dioxide evolution will be observed.

  • Maintain the temperature until gas evolution ceases (typically 2-4 hours).

  • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield pure tetrahydropyran-4-carboxylic acid.

Proposed Synthesis of 4-(Oxan-4-yl)oxane-4-carboxylic acid

A plausible synthetic route would involve the construction of the spirocyclic core followed by functional group manipulation.

G start Tetrahydro-4H-pyran-4-one step1 Self-condensation (e.g., Aldol) start->step1 intermediate1 Dienone Intermediate step1->intermediate1 step2 Michael Addition (e.g., with malonic ester) intermediate1->step2 intermediate2 Spirocyclic Diester step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 product 4-(Oxan-4-yl)oxane-4- carboxylic acid step3->product

Caption: Proposed synthetic workflow for the spirocyclic acid.

Performance in Drug Discovery: The Spirocyclic Advantage

The choice between these two scaffolds directly impacts several key aspects of the drug discovery process.

Tetrahydropyran-4-carboxylic acid serves as a reliable building block for introducing a polar, saturated heterocyclic motif.[1] Its primary role is often as a bioisostere for less metabolically stable groups or to improve solubility. Its derivatives are found in a range of bioactive molecules, from agrochemicals to pharmaceuticals.[11]

4-(Oxan-4-yl)oxane-4-carboxylic acid , by virtue of its spirocyclic nature, offers a more sophisticated approach to scaffold design. The benefits, supported by extensive literature on spirocycles in medicinal chemistry, are multi-faceted:[2][12]

  • Enhanced Potency and Selectivity: The rigid conformational constraint can lock a molecule into its bioactive conformation, improving binding affinity for its target. The defined three-dimensional arrangement of substituents can also lead to higher selectivity by avoiding interactions with off-target proteins.[4]

  • Improved Physicochemical Properties: Spirocycles often lead to an "escape from flatland," increasing the Fsp³ character of a molecule.[2] This is correlated with improved clinical success rates. The introduction of a spiro-center can increase solubility by disrupting crystal lattice packing and modulate lipophilicity in a predictable manner.[4]

  • Metabolic Stability: The quaternary spiro-carbon and adjacent carbons are sterically hindered and generally less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer half-life in vivo.[13][14]

G cluster_properties Structural Properties cluster_outcomes Drug Discovery Outcomes Spirocycle Spirocyclic Scaffold (e.g., 4-(Oxan-4-yl)oxane...) Rigidity Conformational Rigidity Spirocycle->Rigidity ThreeD High Fsp³ / 3D Shape Spirocycle->ThreeD Potency Increased Potency & Selectivity Rigidity->Potency ADME Improved ADME Profile (Solubility, Stability) ThreeD->ADME Success Higher Probability of Clinical Success Potency->Success ADME->Success

Caption: Logic flow of spirocycle benefits in drug discovery.

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of both compounds.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase). Inject 10 µL and analyze the chromatogram for purity.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR: Dissolve ~5 mg of sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectrum with a sufficient number of scans.

  • ¹³C NMR: Dissolve ~20 mg of sample in 0.7 mL of solvent. Acquire spectrum using a proton-decoupled pulse sequence.

  • Expected Signals: For tetrahydropyran-4-carboxylic acid, expect characteristic signals for the oxane ring protons and the single carboxylic acid proton. For the spirocyclic analogue, the spectrum will be more complex but should be symmetric if the conformation is rapidly interconverting on the NMR timescale at room temperature.

Protocol 4: Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in negative mode.

  • Instrument: Waters Xevo G2-XS QTof or equivalent.

  • Procedure: Infuse a dilute solution of the sample in methanol/water directly into the source.

  • Expected m/z: For C₆H₁₀O₃, expect [M-H]⁻ at 129.05. For C₁₁H₁₈O₄, expect [M-H]⁻ at 213.11.

Conclusion

The choice between tetrahydropyran-4-carboxylic acid and its spirocyclic counterpart, 4-(oxan-4-yl)oxane-4-carboxylic acid, represents a classic drug discovery trade-off. The former is a readily accessible, simple building block ideal for initial explorations and modest improvements in polarity and metabolic stability.

In contrast, 4-(oxan-4-yl)oxane-4-carboxylic acid embodies a more advanced design strategy. Its rigid, three-dimensional structure offers a compelling pathway to enhance potency, selectivity, and overall ADME properties by leveraging the well-documented "spirocyclic advantage."[2] While its synthesis is undoubtedly more challenging, the potential payoff in terms of creating a differentiated clinical candidate with a superior pharmacological profile makes it an attractive scaffold for lead optimization programs aiming to tackle complex biological targets. Researchers should weigh the increased synthetic investment against the potential for significant gains in molecular performance when selecting between these two valuable scaffolds.

References

  • Deshpande, S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(5.5)undecane-3-carboxylic acid. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from [Link]

  • Lee, D. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(10), 179. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • PubChem. (n.d.). Oxane-4-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Perrin, P., et al. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-604. Retrieved from [Link]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • ResearchGate. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Agchem Access. (2025). The Role of Tetrahydropyran-4-carboxylic Acid in Agrochemicals. Retrieved from [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane-3-carboxylic acid (CAS 18244-47-8). Retrieved from [Link]

  • Al-Majid, A. M., et al. (2011). Conformational behaviors of 1,7-dioxa-spiro[7][7]undecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Structure: THEOCHEM, 994(1-3), 113-118. Retrieved from [Link]

  • RSC Publishing. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Zhang, J., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics, 23(36), 20501-20508. Retrieved from [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.